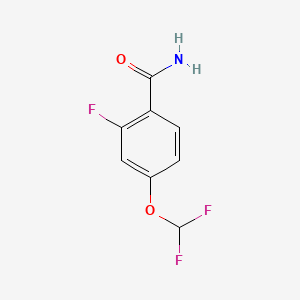

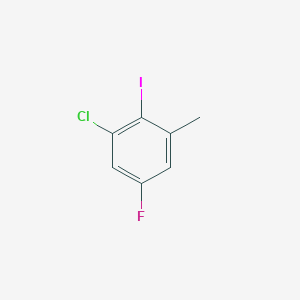

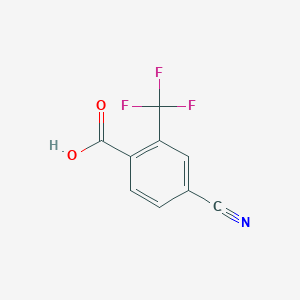

4-(Difluoromethoxy)-2-fluorobenzamide

Overview

Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability under various conditions .Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties .Scientific Research Applications

Fluoroalkylation in Aqueous Media

4-(Difluoromethoxy)-2-fluorobenzamide, due to its fluorine-containing functionalities, plays a significant role in fluoroalkylation reactions in aqueous media. Such reactions are pivotal in designing new pharmaceuticals, agrochemicals, and functional materials. The unique effects of fluorine atoms on the physical, chemical, and biological properties of molecules make this compound valuable. Recent advancements in mild, environment-friendly, and efficient incorporation of fluorinated groups into target molecules have been crucial, especially in developing green chemistry. The use of water as a (co)solvent or reactant in these reactions underlines the emphasis on environment-friendly conditions in fluoroalkylation processes, including various types such as trifluoromethylation and difluoromethylation (Song et al., 2018).

Fluorine in Protein Design

Fluorocarbons, including this compound, are crucial in protein design due to their novel physicochemical properties like extreme chemical inertness, thermal stability, and phase segregation tendency. Proteins incorporating highly fluorinated analogs of hydrophobic amino acids can achieve enhanced stability against chemical and thermal denaturation while retaining their structure and biological activity. Although synthesizing large proteins with specifically fluorinated residues remains challenging, the potential of fluorinated amino acids in protein design is significant (Buer & Marsh, 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

The compound's relevance extends to environmental sciences, particularly in understanding the microbial degradation of polyfluoroalkyl chemicals, where fluorinated functionalities, such as those in this compound, are involved. These studies are crucial in comprehending the environmental fate, degradation pathways, and ecological impact of fluorine-containing substances, contributing to more informed environmental management and regulation (Liu & Mejia Avendaño, 2013).

Fluorescent Chemosensors

The compound also finds applications in the development of fluorescent chemosensors, where its fluorinated structure contributes to the high selectivity and sensitivity of these sensors in detecting various analytes. This underscores the compound's utility in chemical sensing and analysis, opening avenues for advancements in analytical chemistry (Roy, 2021).

Regulatory Criteria and Environmental Assessment

In environmental toxicology and regulatory science, the compound's structural features are significant in discussions about polymers of low concern and the assessment criteria for fluoropolymers. Its unique properties, such as thermal, chemical, and biological stability, are pivotal in differentiating it from other polymeric and nonpolymeric substances for hazard assessment or regulatory purposes (Henry et al., 2018).

Mechanism of Action

Target of Action

A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been reported to target transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .

Mode of Action

The related compound dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-2-fluorobenzamide might interact with its targets in a similar manner, leading to changes in protein expression.

Biochemical Pathways

The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound might affect similar pathways, leading to downstream effects on cell transformation and fibrosis.

Result of Action

The related compound dgm has been shown to reduce lung inflammation and fibrosis, improve lung function, and reduce collagen deposition . This suggests that this compound might have similar effects.

Safety and Hazards

properties

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYNIXMOQFLMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287678 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092461-40-9 | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)

![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)